N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-29-17-11-12-20(21(15-17)30-2)25-22(28)16-31-23-18-9-5-6-10-19(18)26-24(27-23)13-7-3-4-8-14-24/h5-6,9-12,15,26H,3-4,7-8,13-14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKRMRGHZHVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 439.6 g/mol
- CAS Number : 893789-22-5
The compound features a spirocyclic structure which is significant for its biological activity. The presence of the dimethoxyphenyl group and the sulfur moiety are crucial for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Inflammatory Cytokines : Preliminary studies suggest that it can inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells, which is vital in neuroinflammation .
- Neuroprotective Effects : The compound shows neuroprotective properties by modulating signaling pathways associated with cell survival, such as the Akt and ERK pathways .
- Antitumor Activity : In vitro assays have demonstrated that derivatives of similar structures exhibit anticancer properties, suggesting potential applications in oncology .
Biological Activity Data
Case Study 1: Neuroinflammation
In a study focusing on neuroinflammation, this compound was administered to microglial cell cultures exposed to LPS. Results showed a marked decrease in TNFα production, indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation.
Case Study 2: Antitumor Activity
Another investigation assessed the anticancer properties of related compounds derived from spirocyclic frameworks. The findings revealed that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar mechanisms of action.
Scientific Research Applications
Antitumor Activity
Research has indicated that N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide exhibits promising antitumor properties. In vitro studies conducted by the National Cancer Institute have shown that derivatives of this compound can inhibit cancer cell proliferation across various cancer types. The mechanisms of action may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully .
Antimicrobial Properties
The compound has also been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary results suggest that it possesses moderate antibacterial activity, which could be leveraged in developing new antimicrobial agents . The specific activity profile against pathogens like Staphylococcus aureus and Escherichia coli indicates potential for therapeutic use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring or modifications to the spirocyclic structure can significantly influence its biological activity. For instance, altering methoxy groups or introducing halogens may enhance potency or selectivity against specific cancer cell lines .
Case Study: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents . This suggests that further development could lead to effective treatment options with potentially fewer side effects.
Case Study: Antimicrobial Testing
In another study assessing antimicrobial properties, this compound was tested against various strains of bacteria and fungi. The compound showed notable inhibition zones in agar diffusion assays against MRSA and Candida species, suggesting its utility in addressing resistant infections .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent on the oxazole ring is highly reactive toward nucleophilic displacement, enabling diverse derivatization.
Example reaction with amines ( ):
The chloro group undergoes substitution with primary/secondary amines under mild conditions to yield aminomethyl-oxazole-azetidine hybrids.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., DIEA, K₂CO₃). Steric hindrance from the azetidine ring marginally reduces reaction rates compared to linear analogs .
Boc Deprotection of the Azetidine Amine
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the azetidine’s secondary amine for further functionalization ( ):
Applications : The free amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Suzuki Coupling : Brominated derivatives (via halogenation) enable cross-coupling with boronic acids .
Oxazole Ring Functionalization
The 1,3-oxazole moiety participates in electrophilic substitutions and cycloadditions, though its electron-deficient nature limits reactivity without directing groups ( ):
Note : The chloromethyl group enhances oxazole’s electrophilicity at C-2 and C-4 positions .
Azetidine Ring Modifications
The strained azetidine ring undergoes ring-opening or expansion under specific conditions ( ):
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Acetamide Derivatives
N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide
- Molecular Formula : C₂₀H₁₉F₂N₃OS
- Molecular Weight : 387.45 g/mol .
- Structural Differences :
- Spiro Core : Cyclopentane (vs. cycloheptane in the target compound), reducing steric bulk.
- Substituent : 2,4-Difluorophenyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
- Implications : Fluorine substituents enhance metabolic stability and membrane permeability but may reduce binding affinity to targets requiring π-π interactions.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Sulfanylacetamide Derivatives with Varied Aromatic Substitutions
N-(2,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Molecular Formula : C₁₉H₂₂N₆O₃S
- Molecular Weight : 422.48 g/mol .
- Key Features :
- Replaces the spiroquinazoline core with a 1,2,4-triazole ring.
- Retains the 2,4-dimethoxyphenyl group.
- Activity : Triazole derivatives often exhibit antimicrobial or kinase inhibitory activity, suggesting divergent pharmacological pathways compared to spirocyclic analogs .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Bioactivity Trends
- Electron-Donating Groups : 2,4-Dimethoxyphenyl analogs generally show enhanced binding to receptors requiring electron-rich aromatic interactions (e.g., serotonin receptors) .
- Spirocyclic vs. Planar Cores : Spiro compounds often exhibit improved metabolic stability and unique binding modes due to conformational restriction .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Aromatic Substituent |
|---|---|---|---|---|
| Target Compound | C₂₇H₃₁N₃O₃S | 477.6 | Spiro[cycloheptane] | 2,4-Dimethoxyphenyl |
| N-(2,4-Difluorophenyl)-2-(spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide | C₂₀H₁₉F₂N₃OS | 387.45 | Spiro[cyclopentane] | 2,4-Difluorophenyl |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{spiro[cycloheptane-1,2′-quinazoline]sulfanyl}acetamide | C₂₄H₂₇N₃O₃S | 437.6 | Spiro[cycloheptane] | 1,4-Benzodioxin |
Table 2. Bioactivity of Selected Analogs
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, and which purification techniques ensure high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of 2,4-dimethoxyaniline with spiro[cycloheptane-1,2'-quinazoline] intermediates. Key steps include thioether bond formation between the sulfanyl group and the acetamide moiety. Reaction conditions (e.g., dichloromethane solvent, triethylamine catalyst, 60–80°C) are critical for yield optimization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spirocyclic structure and substituent positions .
- X-ray crystallography : Resolves 3D conformation, validating the spiro[cycloheptane-quinazoline] core and bond angles .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 483.18) .
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. IC₅₀ values from dose-response curves indicate potency .
- Antimicrobial screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed with structural analogs differing in substituent groups?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate changes with activity. For example, shows 4-ethylphenyl analogs exhibit CDK2 inhibition (IC₅₀ = 0.8 µM), while fluorophenyl derivatives lack activity, suggesting steric/electronic effects .
- Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Validation assays : Use orthogonal methods (e.g., SPR for binding kinetics) to confirm target engagement .
Q. What in silico approaches are recommended for predicting the binding affinity and mechanism of action against potential enzymatic targets?
- Methodology :
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., with GROMACS) to identify key residues in quinazoline-binding pockets .
- Free energy calculations : Use MM-PBSA/GBSA to estimate ΔG binding, prioritizing high-affinity candidates .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the acetamide group) for virtual screening .
Q. How does the spirocyclic moiety influence the compound’s pharmacokinetic properties, and what strategies can mitigate metabolic instability?
- Methodology :
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidative metabolism at the cycloheptane ring) .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- CYP450 inhibition studies : Assess interactions using fluorescent probes (e.g., Vivid® assays) to predict drug-drug interaction risks .
Data Contradiction Analysis
Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models to identify bioavailability limitations .
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to assess penetration into target organs .
- Metabolite identification : LC-MS/MS analysis of blood/tissue samples to detect inactive or toxic metabolites .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 483.18 g/mol (HRMS) | |
| Solubility (DMSO) | 25 mg/mL | |
| CDK2 Inhibition (IC₅₀) | 0.8 µM (4-ethylphenyl analog) | |
| Plasma Half-Life (Mouse) | 3.2 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
